molecular formula C22H15N3O3S B13147201 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione CAS No. 62593-05-9

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione

Cat. No.: B13147201
CAS No.: 62593-05-9
M. Wt: 401.4 g/mol
InChI Key: SQCHFFCVGKABEQ-UHFFFAOYSA-N
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Description

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by a planar tricyclic anthracene-9,10-dione core. The compound features three key substituents:

  • Position 1: A primary amino group (–NH₂).
  • Position 2: A methoxy group (–OCH₃).
  • Position 4: A (1,3-benzothiazol-2-yl)amino group, where the benzothiazole moiety is linked via an amino bridge.

The methoxy group at position 2 may influence solubility and steric hindrance, while the amino groups at positions 1 and 4 contribute to hydrogen-bonding capabilities and reactivity in further functionalization . Anthraquinone derivatives are widely studied for applications in dyes, pharmaceuticals, and materials science due to their stability and tunable electronic properties .

Properties

CAS No.

62593-05-9

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25)

InChI Key

SQCHFFCVGKABEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N

Origin of Product

United States

Preparation Methods

Oxidative Aromatization of Anthracene Derivatives

  • Method: Starting from 9,10-dihydroanthracene derivatives, oxidation using oxidizing agents such as potassium dichromate, potassium permanganate, or organic oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
  • Process:
    • Oxidation of anthracene precursors under reflux conditions.
    • Use of DDQ in organic solvents (e.g., toluene or chlorobenzene) at elevated temperatures (~120°C).
  • Outcome: Formation of anthraquinone with high yield and purity.
  • Reference: The synthesis of anthraquinones via oxidation of anthracene derivatives is well-established and forms the basis for further functionalization.

Direct Synthesis from Anthracene via Catalytic Oxidation

  • Method: Catalytic oxidation of anthracene using oxygen or air in the presence of metal catalysts (e.g., vanadium pentoxide, molybdenum oxide).
  • Process:
    • Anthracene is exposed to oxidative conditions at high temperature (~300°C).
    • The process involves controlled oxygen flow to selectively oxidize the 9,10-positions.
  • Advantages: Simplicity and scalability.

Functionalization at Positions 1 and 4

The key to synthesizing the target compound involves introducing amino groups and benzothiazolyl groups at specific positions:

Amination at Position 1

  • Method: Nucleophilic aromatic substitution or direct amination.
  • Approach:
    • Use of ammonia or primary amines under conditions promoting substitution at the 1-position, often facilitated by activating groups or directing effects.
    • Alternatively, diazotization followed by Sandmeyer-type reactions can be employed to introduce amino groups selectively.

Introduction of the Benzothiazolylamino Group at Position 4

  • Method: Nucleophilic substitution with benzothiazole derivatives.
  • Approach:
    • Synthesis of 2-aminobenzothiazole or benzothiazolyl derivatives followed by coupling with the anthraquinone core.
    • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.
    • Alternatively, direct substitution of halogenated anthraquinone intermediates with benzothiazolylamines via nucleophilic attack.

Preparation of the Methoxy Group at Position 2

  • Method: Methylation of hydroxyl groups or direct substitution.
  • Approach:
    • Methylation of hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
    • If the precursor has a hydroxyl at position 2, methylation proceeds smoothly to yield the methoxy substituent.

Assembly of the Complete Molecule

The overall synthetic pathway can be summarized as follows:

Step Description Reagents/Conditions Reference/Notes
1 Synthesis of anthraquinone core Oxidation of anthracene using DDQ or catalytic oxidation Common, well-documented
2 Nitration or halogenation at positions 1 and 4 Nitrate or halogenating agents under controlled conditions Direct electrophilic substitution
3 Amination at position 1 Ammonia or primary amines; reduction if necessary Nucleophilic substitution or diazotization
4 Coupling with benzothiazolyl derivatives at position 4 Benzothiazolylamine derivatives; coupling agents Nucleophilic substitution or amide formation
5 Methylation at position 2 Methyl iodide or dimethyl sulfate Methylation of hydroxyl groups

Representative Reaction Scheme

Anthracene → Anthraquinone → Halogenation → Amination at C-1 → Coupling with Benzothiazolylamine at C-4 → Methylation at C-2 → Final Compound

Research Data and Optimization

Parameter Typical Conditions Observations References
Oxidation of anthracene DDQ in chlorobenzene, 120°C High yield of anthraquinone ,
Amination at C-1 Ammonia in ethanol, reflux Selective amino substitution
Benzothiazolyl coupling Benzothiazolylamine, EDC, DMAP High coupling efficiency
Methylation Methyl iodide, K2CO3, acetone Complete methylation, high purity ,

Chemical Reactions Analysis

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups on the anthracene core can undergo substitution reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions 1, 2, 4) Key Features Potential Applications
Target Compound 1-NH₂, 2-OCH₃, 4-(benzothiazol-2-yl)NH Benzothiazole enhances π-π interactions; methoxy improves lipophilicity Dyes, antiviral agents
1-Amino-4-[(4-amino-3-methylphenyl)amino]-2-methyl-anthraquinone () 1-NH₂, 2-CH₃, 4-(methylphenyl)NH Reduced steric hindrance; dihydro structure alters conjugation Synthetic intermediates
1-Amino-5,8-dihydroxy-4-(hydroxyethylamino)anthraquinone () 1-NH₂, 5/8-OH, 4-(hydroxyethyl)NH Hydroxy groups increase water solubility; potential DNA intercalation Anticancer/antiviral agents
1-Amino-2,4-dibromoanthraquinone () 1-NH₂, 2-Br, 4-Br Electron-withdrawing Br atoms; high reactivity Dye intermediates
Sodium 1-amino-4-(benzothiazol-2-ylsulfanyl)-anthraquinone-2-sulfonate () 1-NH₂, 4-S-benzothiazole, 2-SO₃⁻Na⁺ Sulfonate enhances water solubility; sulfanyl linkage Textile dyes, biological stains
1-Amino-4-(4-chlorophenyl)aminoanthraquinone () 1-NH₂, 4-(4-Cl-phenyl)NH Chlorophenyl group introduces steric/electronic effects Pigments, organic electronics

Functional Group Impact on Properties

Electronic and Solubility Profiles

  • Benzothiazole vs. Sulfonate : The target compound’s benzothiazole group (electron-deficient heterocycle) contrasts with the sulfonate group in ’s compound, which imparts ionic character and high water solubility. The benzothiazole moiety may improve binding to biological targets (e.g., viral enzymes) via π-π stacking .
  • Methoxy vs. Hydroxy : The methoxy group in the target compound offers moderate lipophilicity compared to hydroxy groups in ’s derivatives, which enhance polarity and solubility but may reduce membrane permeability .

Biological Activity

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione, a compound featuring a complex structure derived from anthracene and benzothiazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H12N4O3S\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This structure incorporates an anthracene backbone modified with amino and methoxy groups, as well as a benzothiazole unit that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzothiazole Ring : Utilizing thioamide and ortho-substituted bromobenzenes.
  • Anthraquinone Modification : Introducing amino and methoxy groups through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and anthracene derivatives. For instance, the compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF-71.29Induction of cell cycle arrest in S phase
A5493.50Apoptosis induction via mitochondrial pathway

The IC50 values indicate that the compound exhibits significant potency against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development in cancer therapy.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies demonstrated that it has a competitive inhibition profile with an IC50 value of 8.48 µM in the cerebral cortex of rat models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies indicate that the compound may possess anti-inflammatory effects. It showed significant inhibition of pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in inflammatory conditions .

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : In animal models, administration of the compound led to improved cognitive function and reduced AChE activity, supporting its potential use in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione, and how can reaction yields be optimized?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, benzothiazol-2-ylamine derivatives can react with halogenated anthraquinones in polar aprotic solvents (e.g., DMF) under reflux. Optimization includes:

  • Catalyst selection : Use of bases like triethylamine to deprotonate intermediates .
  • Purification : Recrystallization from ethanol or THF to improve purity .
  • Reaction monitoring : TLC tracking (silica gel, ethyl acetate/hexane) to confirm completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Key techniques :

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). Substituents like methoxy groups appear at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C) .
  • Mass spectrometry (ESI-MS) : Look for molecular ion peaks matching the molecular formula (C₂₂H₁₆N₃O₃S) and fragmentation patterns indicative of benzothiazole and anthraquinone moieties .
  • UV-Vis : Strong absorption in the 400–600 nm range due to anthraquinone π→π* transitions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers, away from heat and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Analysis strategies :

  • Parameter screening : Systematically vary solvents (DMF vs. THF), temperatures (reflux vs. 80°C), and stoichiometric ratios to identify optimal conditions .
  • Byproduct identification : Use HPLC-MS to detect side products (e.g., over-alkylated species) that reduce yields .
  • Computational modeling : Employ DFT calculations to predict reaction pathways and identify kinetic bottlenecks .

Q. What mechanistic insights explain the compound’s potential as a DNA intercalator or fluorescent probe?

  • Mechanistic basis :

  • DNA intercalation : Planar anthraquinone core inserts between DNA base pairs, stabilized by π-π stacking and hydrogen bonding with amino/benzothiazole groups .
  • Fluorescence : Electron-donating substituents (e.g., methoxy, amino) enhance quantum yield by reducing non-radiative decay .
    • Validation methods :
  • Fluorescence quenching assays : Measure binding constants (Kₐ) with DNA using ethidium bromide displacement .
  • Molecular docking : Simulate interactions with B-DNA to identify binding sites .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges :

  • Solvent volume : Large-scale reactions in DMF require costly distillation for recovery .
  • Purification : Column chromatography becomes impractical; switch to fractional crystallization .
    • Solutions :
  • Continuous flow reactors : Improve heat/mass transfer and reduce reaction times .
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

  • Case studies :

  • Electron-withdrawing groups (e.g., Cl) : Enhance DNA binding affinity but reduce solubility .
  • Benzothiazole substitution : Bulky groups (e.g., phenyl) may sterically hinder intercalation .
    • Screening workflow :

Synthesize derivatives via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .

Test cytotoxicity (MTT assay) and DNA binding (circular dichroism) .

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